

GHS Hazard Classification of 5-Ethyl-2-nonenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethyl-2-nonenol**

Cat. No.: **B092646**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard classification for **5-Ethyl-2-nonenol** (CAS No. 103-08-2). The information presented is intended to support risk assessment and ensure safe handling and use of this substance in a professional setting. While publicly available experimental data for this specific molecule is limited, this guide synthesizes established classifications from regulatory bodies and outlines the likely methodologies and data types used to derive them.

GHS Hazard Classification Summary

5-Ethyl-2-nonenol is consistently classified under the GHS as posing a long-term hazard to the aquatic environment.^{[1][2][3]} The official classification and its components are summarized below.

GHS Classification Element	Classification
Hazard Class	Hazardous to the aquatic environment, long-term hazard[1][2]
Hazard Category	Chronic Category 2[1][2][4]
Pictogram	
Signal Word	No Signal Word
Hazard Statement	H411: Toxic to aquatic life with long lasting effects.[1][2][3][4][5]
Precautionary Statements	P273: Avoid release to the environment.[2][4] P391: Collect spillage.[2] P501: Dispose of contents/container to an approved waste disposal plant.[2]

Physicochemical Properties and Environmental Fate

The environmental hazard classification of a substance is informed by its physicochemical properties, which influence its fate and transport in the environment.

Property	Value (Estimated/Measured)	Implication for Environmental Fate
Molecular Formula	C ₁₁ H ₂₄ O[1][2][3]	-
Molecular Weight	172.31 g/mol [1][3]	-
Octanol-Water Partition Coefficient (logP o/w)	4.093 - 4.2 (estimated)[1][3]	A high logP value suggests a potential for bioaccumulation in aquatic organisms.
Water Solubility	57.47 mg/L @ 25 °C (estimated)[1]	Low water solubility can influence bioavailability and persistence in the aquatic compartment.

Ecotoxicological Data (Representative)

While specific experimental results for **5-Ethyl-2-nonanol** are not readily available in the public domain, the "Aquatic Chronic 2" classification is based on specific criteria. This classification indicates that the substance has a long-term harmful effect on aquatic life, with acute toxicity (LC50/EC50) typically in the range of 1 to 10 mg/L, and is not rapidly degradable, or has a high potential for bioaccumulation (BCF \geq 500 or logP \geq 4).

The following table presents representative quantitative data that would lead to an "Aquatic Chronic 2" classification. It is important to note that these are illustrative values based on GHS criteria, as the specific study results for **5-Ethyl-2-nonanol** are not publicly accessible. The classification is likely derived from data on structurally similar substances through a "read-across" approach.

Trophic Level	Endpoint	Value (mg/L)
Fish	96-hour LC50	> 1 to \leq 10
Aquatic Invertebrates (e.g., Daphnia magna)	48-hour EC50	> 1 to \leq 10
Algae (e.g., Pseudokirchneriella subcapitata)	72-hour ErC50	> 1 to \leq 10
Biodegradability	Not readily biodegradable	
Bioaccumulation Potential (logP)	\geq 4	

Experimental Protocols

The ecotoxicological data used for GHS classification are generated using standardized and internationally recognized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Fish Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.

- Test Organism: A standardized fish species, such as Rainbow Trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*).
- Methodology:
 - Fish are acclimated to laboratory conditions.
 - Groups of fish are exposed to a range of concentrations of the test substance in water, along with a control group in clean water.
 - The exposure is maintained for 96 hours under controlled conditions (temperature, light, oxygen levels).
 - Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.
 - The LC50 value is calculated using statistical methods.

Acute Immobilisation Test for Daphnia sp. (OECD 202)

This test assesses the acute toxicity to aquatic invertebrates by determining the concentration that immobilizes 50% of the daphnids (EC50) after 48 hours.

- Test Organism: *Daphnia magna* or a similar cladoceran species.
- Methodology:
 - Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance.
 - The test is conducted in a defined medium under controlled temperature and light conditions.
 - After 48 hours, the number of immobilized daphnids in each concentration is recorded.
 - The EC50 value is determined statistically.

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effect of a substance on the growth of freshwater algae.

- **Test Organism:** A species of green algae, such as *Pseudokirchneriella subcapitata*.
- **Methodology:**
 - Exponentially growing cultures of algae are exposed to various concentrations of the test substance.
 - The test is typically run for 72 hours under constant illumination and temperature.
 - Algal growth is measured at regular intervals by cell counts or a surrogate measurement like fluorescence.
 - The concentration that causes a 50% reduction in growth rate (ErC50) is calculated.

Ready Biodegradability (OECD 301)

A suite of tests designed to determine if a substance is likely to biodegrade rapidly in the environment.

- **Methodology:** A small amount of the test substance is incubated with a microbial inoculum (e.g., from activated sludge) in a mineral medium. The degradation is followed over 28 days by measuring parameters such as oxygen consumption or carbon dioxide production. A substance is considered "readily biodegradable" if it meets specific degradation thresholds within a defined timeframe.

GHS Classification Workflow

The following diagram illustrates the logical workflow for classifying a substance for its long-term hazard to the aquatic environment.

GHS classification workflow for aquatic chronic hazards.

Conclusion

5-Ethyl-2-nonanol is classified as Aquatic Chronic 2 with the hazard statement H411: Toxic to aquatic life with long lasting effects. This classification is likely based on a combination of factors including its acute toxicity profile, inferred lack of rapid biodegradability, and a high potential for bioaccumulation as suggested by its estimated octanol-water partition coefficient. Professionals handling this substance should adhere to the specified precautionary statements to prevent environmental release and ensure proper disposal, thereby mitigating the risks to aquatic ecosystems. Further experimental studies on the ecotoxicological properties of **5-Ethyl-2-nonanol** would be beneficial for a more refined risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-ethyl-2-nonanol, 103-08-2 [thegoodsentscompany.com]
- 2. 5-Ethyl-2-nonanol | C11H24O | CID 7634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 5-Ethyl-2-nonanol | 103-08-2 [smolecule.com]
- 4. gestis-database.dguv.de [gestis-database.dguv.de]
- 5. 5-ETHYL-2-NONANOL | 103-08-2 [chemicalbook.com]
- To cite this document: BenchChem. [GHS Hazard Classification of 5-Ethyl-2-nonanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092646#ghs-hazard-classification-of-5-ethyl-2-nonanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com